molecular formula C19H22N2O2 B5837070 N-{4-[acetyl(methyl)amino]phenyl}-4-phenylbutanamide

N-{4-[acetyl(methyl)amino]phenyl}-4-phenylbutanamide

Cat. No.: B5837070
M. Wt: 310.4 g/mol
InChI Key: OUUOXOIILVIIQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[acetyl(methyl)amino]phenyl}-4-phenylbutanamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester or Noopept, is a synthetic nootropic compound that has gained popularity in recent years due to its cognitive-enhancing properties. Developed in Russia in the 1990s, Noopept has been shown to improve memory, learning, and overall cognitive function.

Scientific Research Applications

Noopept has been extensively studied for its cognitive-enhancing properties. It has been shown to improve memory and learning in both animal and human studies. In addition, Noopept has been found to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other harmful factors. Noopept has also been investigated for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

Noopept works by increasing the activity of several neurotransmitters in the brain, including acetylcholine, glutamate, and dopamine. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. These mechanisms contribute to Noopept's cognitive-enhancing and neuroprotective effects.
Biochemical and Physiological Effects:
Noopept has been shown to have a number of biochemical and physiological effects. It has been found to improve the function of the blood-brain barrier, which helps to protect the brain from harmful substances. Noopept has also been shown to increase the production of ATP, the primary energy source for cells. In addition, Noopept has been found to reduce inflammation and oxidative stress in the brain, which can contribute to neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of Noopept for lab experiments is its relatively low cost compared to other cognitive-enhancing compounds. In addition, Noopept has a high degree of bioavailability, meaning that it can easily cross the blood-brain barrier and reach the brain. However, one limitation of Noopept is that its effects can be difficult to measure, as they are often subtle and may not be immediately apparent.

Future Directions

There are a number of potential future directions for research on Noopept. One area of interest is the compound's potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, further research is needed to fully understand the mechanisms by which Noopept exerts its cognitive-enhancing and neuroprotective effects. Finally, more studies are needed to determine the long-term safety and efficacy of Noopept use in humans.

Synthesis Methods

The synthesis of Noopept involves the reaction of phenylacetyl chloride with N-methylglycine ethyl ester hydrochloride in the presence of triethylamine. The resulting product is then reacted with phenylbutyric acid chloride to yield Noopept. This synthesis method has been well-established and is widely used in the production of Noopept for research purposes.

Properties

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-15(22)21(2)18-13-11-17(12-14-18)20-19(23)10-6-9-16-7-4-3-5-8-16/h3-5,7-8,11-14H,6,9-10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUOXOIILVIIQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.